molecular formula C11H22O2Si B1587404 trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene CAS No. 98066-22-9

trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene

Cat. No. B1587404
CAS RN: 98066-22-9
M. Wt: 214.38 g/mol
InChI Key: ZFQOHWZWPLWDDF-UHFFFAOYSA-N
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Description

“trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene” is an organosilicon compound with the linear formula (CH3)3CSi(CH3)2OC(=CH2)CH=CHOCH3 . It has a molecular weight of 214.38 .


Molecular Structure Analysis

The molecular structure of “trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene” can be represented by the SMILES string [H]\C(OC)=C(\[H])C(=C)OSi©C©©C . The InChI key for this compound is ZFQOHWZWPLWDDF-CMDGGOBGSA-N .


Physical And Chemical Properties Analysis

The compound has a boiling point of 220-230 °C and a density of 0.9 g/mL at 25 °C . The refractive index n20/D is 1.465 .

Scientific Research Applications

Photochemical Reactions

Trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene has been studied in photochemical reactions. For instance, its role in the far-UV photochemical ring-opening and cleavage reactions of 1,1-dimethyl-1-silacyclobut-2-ene was explored. This research provides insights into the behavior of similar compounds under UV light, highlighting the potential of trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene in photochemistry (Steinmetz, Udayakumar, & Gordon, 1989).

Polymerization Processes

Another significant area of research is its application in anionic polymerizations. The compound has been used in the anionic polymerizations of related dienes, such as 1-(2-Methoxyphenyl)-1,3-butadiene and 1-(4-Methoxyphenyl)-1,3-butadiene, helping to understand the microstructures of the resulting polymers (Tsuji, Suzuki, Watanabe, & Takegami, 1981).

Synthesis of Chemical Compounds

Research also includes the synthesis of various chemical compounds using trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene. For example, it has been utilized in the Diels-Alder synthesis of methoxy-substituted allyl silanes, indicating its versatility in synthetic organic chemistry (Pegram & Anderson, 1991).

Studies in Organometallic Chemistry

The compound's role in organometallic chemistry has been studied as well. For instance, it is involved in the synthesis and structural studies of 9,10-di-tert-butyl-9,10-dihydro-9,10-disilaanthracenes, which contributes to the understanding of organosilicon chemistry (Kyushin, Shinnai, Kubota, & Matsumoto, 1997).

Safety And Hazards

The compound is classified as a combustible liquid with a flash point of 93 °C . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

tert-butyl-[(3E)-4-methoxybuta-1,3-dien-2-yl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2Si/c1-10(8-9-12-5)13-14(6,7)11(2,3)4/h8-9H,1H2,2-7H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQOHWZWPLWDDF-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=C)C=COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC(=C)/C=C/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene

Citations

For This Compound
7
Citations
Y Hoshina, T Doi, T Takahashi - Tetrahedron, 2007 - Elsevier
An optically active octahydroindole, the core unit of aeruginosins (Choi) was synthesized. The Diels–Alder reaction of Danishefsky's diene with methyl (Z)-2-acetamido-2,4-…
Number of citations: 9 www.sciencedirect.com
EM Gerlach, MA Korkmaz, I Pavlinov, Q Gao… - ACS Chemical …, 2019 - ACS Publications
Diversity-oriented synthesis (DOS) has historically focused on the development of small-molecule collections with considerable chemical diversity with the hypothesis that chemical …
Number of citations: 13 pubs.acs.org
T Liang - 2014 - search.proquest.com
Asymmetric synthesis and catalysis is one of the leading research areas in chemistry society, for its versatility and efficiency in obtaining chiral molecules that found the vast majority in …
Number of citations: 6 search.proquest.com
MA Korkmaz - 2020 - search.proquest.com
My graduate work consists of two parts with the first part focused on testing biological performance diversity of an sp3-enriched flavonoid library. The natural product-inspired library was …
Number of citations: 2 search.proquest.com
JP Schwartz - 2009 - search.proquest.com
A Diels-Alder approach to biaryls (DAB) has been applied towards the synthesis of highly substituted, programmable biaryl templates. Tri-and tetra-ortho-substituted biaryls can be …
Number of citations: 2 search.proquest.com
EM Gerlach - 2020 - search.proquest.com
Small-molecule libraries with biological performance diversity will contain many bioactive molecules that have diverse targets. This is a desired characteristic for high-throughput …
Number of citations: 2 search.proquest.com
T Liang, G Li, L Wojtas, JC Antilla - Chemical Communications, 2014 - pubs.rsc.org
We report a highly enantioselective hetero-Diels–Alder reaction of α-keto esters and isatins catalyzed by chiral calcium BINOL-derived phosphates. The structure of the catalyst is …
Number of citations: 29 pubs.rsc.org

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